molecular formula C7H6BrN3 B13472340 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine

3-Bromo-4-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B13472340
M. Wt: 212.05 g/mol
InChI Key: PSEFYBYLJSKMCD-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyrazolo[1,5-a]pyrazine is a versatile brominated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family, which is of significant interest in modern medicinal chemistry and drug discovery. This scaffold serves as a key synthetic intermediate for constructing more complex molecules, particularly due to the presence of the bromine atom, which enables further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce diverse aromatic and heteroaromatic systems . The fused, rigid, and planar bicyclic structure containing multiple nitrogen atoms is a privileged scaffold in the design of targeted therapeutics . Researchers value this compound for the development of potential protein kinase inhibitors (PKIs) . Kinases are critical regulators in cellular signalling pathways and are important targets in oncology, making inhibitors bearing this core highly relevant for anticancer research . The structural motif is also explored for its photophysical properties, showing promise in material science applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-4-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H6BrN3/c1-5-7-6(8)4-10-11(7)3-2-9-5/h2-4H,1H3

InChI Key

PSEFYBYLJSKMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=C(C=N2)Br

Origin of Product

United States

Reactivity and Post Functionalization Studies of 3 Bromo 4 Methylpyrazolo 1,5 a Pyrazine

Halogen as a Key Functional Handle (e.g., Bromine at C-3)

The bromine atom at the C-3 position of the 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine ring system is a pivotal functional handle for a variety of post-synthetic modifications. Halogenated derivatives of pyrazolo[1,5-a]pyrimidines and related fused heterocyclic systems are widely recognized as versatile building blocks in organic synthesis. The carbon-bromine bond at an electron-deficient position, such as C-3 in this scaffold, is particularly amenable to participation in transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling extensive structural diversification.

The utility of the C-3 halogen is underscored by numerous studies on analogous pyrazolo[1,5-a]pyrimidine (B1248293) systems, where the 3-bromo derivative is a common precursor for creating libraries of substituted compounds. nih.govrsc.org The electrophilic character of the carbon atom attached to the bromine facilitates oxidative addition to a low-valent transition metal catalyst (typically palladium), initiating the catalytic cycle of various cross-coupling reactions. This strategic placement of the bromine atom is thus fundamental to the role of this compound as a versatile synthetic intermediate.

Cross-Coupling Reactions for Diversification

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions represent the primary avenue for structural elaboration.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between organohalides and organoboron compounds, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives. libretexts.org In the context of the pyrazolo[1,5-a]pyrazine (B3255129) core, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C-3 position.

Studies on the closely related 3-bromopyrazolo[1,5-a]pyrimidin-5-one have demonstrated that the Suzuki-Miyaura reaction can be effectively carried out using a variety of aryl and heteroaryl boronic acids. rsc.orgnih.govresearchgate.net A significant challenge in these reactions can be the competing debromination of the starting material. rsc.orgnih.govresearchgate.net To mitigate this side reaction, careful optimization of the catalyst system is often necessary. The use of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, has been shown to be effective. rsc.orgnih.govresearchgate.net For instance, a tandem catalyst system of XPhosPdG2/XPhos under microwave irradiation has been successfully employed to achieve high yields of the desired C-3 arylated products. rsc.orgnih.govresearchgate.net

The reaction conditions typically involve a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or XPhosPd G2/G3), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane, THF, or toluene/water mixtures). nih.govmdpi.com The reaction can be performed under thermal or microwave conditions, with the latter often providing faster reaction times and improved yields. rsc.orgnih.govresearchgate.net

Catalyst SystemBaseSolventConditionsOutcome on Analogous SystemsReference
Pd(PPh₃)₄Na₂CO₃Toluene80 °C, 3 hGood yields for arylation of 4-bromo-6H-1,2-oxazines nih.gov
XPhosPdG2 / XPhosK₂CO₃1,4-Dioxane110-150 °C, MWEfficient C3-arylation, minimizes debromination rsc.orgnih.govresearchgate.net
Pd(dppf)Cl₂K₃PO₄1,4-DioxaneRefluxEffective for various aryl boronic acids mdpi.com

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, is instrumental for introducing alkynyl groups onto the pyrazolo[1,5-a]pyrazine scaffold at the C-3 position. The resulting alkynylated products are valuable intermediates themselves, as the alkyne moiety can be further functionalized.

The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine (B128534) or diethylamine, which can also serve as the solvent. wikipedia.orglibretexts.org The standard catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. nih.govwikipedia.org While the copper co-catalyst is standard, copper-free Sonogashira protocols have also been developed. wikipedia.org A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere and using specific reaction conditions. ntu.edu.tw

Research on related heterocyclic systems, such as 4-bromo-6H-1,2-oxazines, has shown that Sonogashira couplings proceed efficiently with various terminal alkynes, including phenylacetylene (B144264) and trimethylsilylacetylene, to give the corresponding 4-alkynyl products in good yields. nih.gov Similarly, studies on diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines have demonstrated the successful application of Sonogashira reactions to introduce alkyne spacers. researchgate.net

Catalyst SystemBaseSolventConditionsOutcome on Analogous SystemsReference
PdCl₂(PPh₃)₂ / CuIEt₃NTolueneRoom Temp, 6-20 hGood yields for various terminal alkynes nih.gov
Pd(PPh₃)₄ / CuIEt₃NTHFRoom TempStandard conditions for alkynylation wikipedia.org

Buchwald-Hartwig Amination (C-N Cross-Coupling)

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. chemspider.com This reaction is a powerful tool for introducing primary and secondary amines, as well as a range of N-heterocycles, at the C-3 position of the pyrazolo[1,5-a]pyrazine core.

The success of the Buchwald-Hartwig amination often depends on the choice of palladium catalyst, ligand, and base. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos), have greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides. chemspider.com The base is crucial for the deprotonation of the amine and is typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

While specific examples on this compound are not extensively documented in the provided search results, studies on other brominated azaheterocycles provide a strong indication of its feasibility. For instance, the Buchwald-Hartwig reaction has been successfully applied to synthesize a series of PI3Kδ inhibitors from a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate, coupling it with various benzimidazole (B57391) derivatives. nih.gov Another study detailed the amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with various amines. researchgate.net These examples suggest that a similar strategy would be effective for the C-3 amination of this compound.

Catalyst / LigandBaseSolventConditionsOutcome on Analogous SystemsReference
[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80 °C, 4 hSuccessful coupling of a bromopyridine with a diamine chemspider.com
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100 °CUsed for amination in PI3Kδ inhibitor synthesis nih.gov

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. nih.gov In this reaction, a nucleophile replaces a leaving group (such as a halide) on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate, and its feasibility is highly dependent on the electronic properties of the heterocyclic system. The presence of electron-withdrawing groups ortho and/or para to the leaving group stabilizes the negatively charged intermediate, thereby facilitating the reaction.

For the pyrazolo[1,5-a]pyrazine system, the pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic character makes positions on the pyrimidine ring susceptible to nucleophilic attack. Indeed, a review on functional pyrazolo[1,5-a]pyrimidines notes that NAS reactions are commonly used to functionalize the C-5 and C-7 positions with various nucleophiles, including aromatic amines, alkylamines, and alkoxides. nih.gov

Derivatization at Unsubstituted Positions

While the C-3 bromine is the primary site for diversification, the other unsubstituted positions on the pyrazolo[1,5-a]pyrazine ring also offer opportunities for functionalization. The electronic nature of the fused ring system dictates the regioselectivity of these reactions.

Electrophilic aromatic substitution is a key method for functionalizing such systems. Studies on the parent pyrazolo[1,5-a]pyrimidine have shown that the regioselectivity of electrophilic attack is highly dependent on the reaction conditions. researchgate.net For example, nitration with mixed nitric and sulfuric acids occurs at the C-3 position, while using nitric acid in acetic anhydride (B1165640) leads to substitution at the C-6 position. Bromination of the parent scaffold yields 3-bromo and 3,6-dibromo products. researchgate.net This indicates that the C-3 and C-6 positions (equivalent to C-7 in the pyrazolo[1,5-a]pyrazine system) are the most susceptible to electrophilic attack.

A recent study reported a straightforward method for the formylation of substituted pyrazolo[1,5-a]pyrazines specifically at the C-7 position. researchgate.net This was achieved via a carbene insertion into the most acidic C-H bond of the ring system. researchgate.net The Vilsmeier-Haack reaction is another classical method for the formylation of electron-rich heterocycles. researchgate.netmdpi.comnih.govijpcbs.com Research on pyrazolo[1,5-a]pyrimidines has shown that this reaction can lead to regioselective formylation at the C-3 position. researchgate.net These findings highlight the potential for direct C-H functionalization at various positions of the this compound core, allowing for the introduction of new functional groups at sites other than the C-3 position and further expanding the chemical diversity accessible from this intermediate.

Functionalization at C-7 Position

The C-7 position of the pyrazolo[1,5-a]pyrazine ring is particularly susceptible to functionalization due to its electronic properties. Research has demonstrated that this position is the most acidic C-H group in the molecule, making it a prime target for C-H insertion reactions. citedrive.comresearchgate.net

A notable method for functionalizing the C-7 position is through a straightforward formylation reaction. thieme-connect.com This process utilizes N,N,N′,1,1,1-Hexamethylsilanecarboximidamide, which exists in equilibrium with its carbene form. citedrive.comresearchgate.net This carbene can then insert into the most acidic C-H bond of the pyrazolo[1,5-a]pyrazine core, which is consistently the C-7 position, irrespective of the substituents at other positions. citedrive.comresearchgate.netthieme-connect.com

The reaction proceeds in high yields and results in the formation of aminals. These aminals are stable intermediates that can be subsequently hydrolyzed to afford the corresponding 7-formylpyrazolo[1,5-a]pyrazine derivatives (aldehydes). researchgate.net Alternatively, methanolysis of the aminals yields the corresponding methylimines. thieme-connect.com The simplicity of this method, often not requiring a solvent, makes it a convenient approach for introducing a functional group at the C-7 position. citedrive.comthieme-connect.com

Table 1: Formylation of Pyrazolo[1,5-a]pyrazine Derivatives at C-7 Position researchgate.net
SubstrateReagentProductYield (%)
2,3,4-substituted pyrazolo[1,5-a]pyrazineN,N,N′,1,1,1-Hexamethylsilanecarboximidamide7-((dimethylamino)(methylamino)methyl)pyrazolo[1,5-a]pyrazine (Aminal)High
7-((dimethylamino)(methylamino)methyl)pyrazolo[1,5-a]pyrazineH₂Opyrazolo[1,5-a]pyrazine-7-carbaldehyde (Aldehyde)-

Introduction of Diverse Functional Groups (e.g., formyl, nitro, difluoromethyl)

The pyrazolo[1,5-a]pyrazine core can be decorated with a variety of functional groups, enabling the synthesis of a diverse chemical library.

Formyl Group: As detailed in the previous section, the formyl group can be efficiently introduced at the C-7 position via a carbene insertion reaction followed by hydrolysis. researchgate.netthieme-connect.com This provides a key aldehyde intermediate that can be used for further synthetic transformations. Research on the related pyrazolo[1,5-a]pyrimidine scaffold has also shown methods for formylation at other positions, such as C-3, using Vilsmeier-Haack conditions, which could potentially be adapted. researchgate.net

Nitro Group: The introduction of a nitro group onto the pyrazolo[1,5-a]pyrazine ring is a valuable transformation for modulating the electronic properties of the molecule and for serving as a precursor to amino groups. While direct nitration studies on this compound are not extensively detailed, research on the analogous pyrazolo[1,5-a]pyrimidine system offers significant insights. The nitration of pyrazolo[1,5-a]pyrimidines is highly dependent on the reaction conditions. researchgate.net For instance, using a mixture of nitric and sulfuric acids typically leads to nitration at the C-3 position of the pyrazole (B372694) ring, whereas using nitric acid in acetic anhydride can direct the substitution to the C-6 position of the pyrimidine ring. researchgate.net In certain nitro-derivatives of azolo[1,5-a]pyrimidines, the nitro group has been shown to be essential for anti-inflammatory activity and allows for the synthesis of water-soluble salts, facilitating biological evaluation. nih.gov

Difluoromethyl Group: The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl or thiol groups. nih.gov The synthesis of difluoromethyl-substituted pyrazolo[1,5-a]pyrazines is an area of growing interest. While specific methods for the direct difluoromethylation of this compound are still emerging, studies on related heterocyclic systems provide potential synthetic routes. For the pyrazolo[1,5-a]pyrimidine core, a regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted derivatives has been developed. researchgate.net General methods for the direct C-H difluoromethylation of pyridines through radical processes are also known, which could potentially be adapted for the pyrazolo[1,5-a]pyrazine system. nih.gov

Reduction Reactions of Pyrazolo[1,5-a]pyrazine Derivatives

Reduction reactions are fundamental for the further functionalization of pyrazolo[1,5-a]pyrazine derivatives, particularly for converting nitro groups into amines or reducing the heterocyclic core itself. Specific studies on the reduction of this compound are limited; however, the reactivity of the closely related pyrazolo[1,5-a]pyrimidine scaffold provides valuable precedents.

For example, the reduction of nitro-substituted pyrazolo[1,5-a]pyrimidines is a key step in the synthesis of the corresponding amino derivatives. The nitration of certain pyrazolo[1,5-a]pyrimidin-7-amines can lead to products nitrated on the pyrimidine ring (at C-6), which can then be reduced to the corresponding diamines. researchgate.net Another strategy involves the reduction of an azo group. 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines have been used to generate 1,2-diamine systems upon reduction, providing a route to otherwise difficult-to-access 6-amino derivatives. nih.gov These examples highlight the potential for selective reduction of functional groups on the pyrazolo[1,5-a]pyrazine core.

Mechanistic Elucidation of Reactivity Pathways

Understanding the mechanisms underlying the reactivity of pyrazolo[1,5-a]pyrazines is essential for predicting their behavior and designing rational synthetic strategies.

The mechanism for the formylation at the C-7 position has been elucidated in some detail. researchgate.net The reaction proceeds through a C-H insertion pathway. The reagent, N,N,N′,1,1,1-Hexamethylsilanecarboximidamide, is in equilibrium with its silylated diaminocarbene form. citedrive.com This carbene is the reactive species that targets the most acidic C-H bond of the pyrazolo[1,5-a]pyrazine substrate. Computational studies have confirmed that the C-7 proton is the most acidic. researchgate.net The first step of the reaction is believed to be the deprotonation of the C-7 position by the carbene, forming a tight ion pair between a formamidinium cation and the pyrazolo[1,5-a]pyrazine anion. researchgate.net These two ions then combine to form the final aminal product. researchgate.net This pathway explains the high regioselectivity observed for the C-7 position.

Table 2: Proposed Mechanistic Steps for C-7 Formylation researchgate.net
StepDescription
1Equilibrium formation of silylated diaminocarbene from N,N,N′,1,1,1-Hexamethylsilanecarboximidamide.
2Deprotonation at the most acidic C-7 position of the pyrazolo[1,5-a]pyrazine by the carbene.
3Formation of a tight ion pair consisting of a formamidinium cation and a substrate anion.
4Combination of the ion pair to form the final aminal insertion product.

Further mechanistic studies on other reactions, such as electrophilic aromatic substitutions (e.g., nitration), draw parallels from related heterocyclic systems, where the protonation state of the molecule and the nature of the electrophile dictate the site of substitution. researchgate.net

Structure Activity Relationship Sar and Scaffold Modification Research

Impact of Substituent Variation on Molecular Architecture

The substitution pattern of the pyrazolo[1,5-a]pyrazine (B3255129) core is a critical determinant of its physicochemical properties and subsequent biological interactions. The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position imparts distinct characteristics to the molecule.

Conformational Analysis and Molecular Flexibility

The pyrazolo[1,5-a]pyrazine scaffold, a fused bicyclic system, is inherently rigid and largely planar. encyclopedia.pubmdpi.com This planarity is a key feature, providing a defined orientation for its substituents. While specific conformational analysis studies on 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine are not extensively documented, the core structure's rigidity suggests limited conformational freedom. The primary sources of flexibility would arise from the rotation of the methyl group and any potential, albeit slight, puckering of the rings, which is generally minimal in such aromatic systems. The fused ring system provides a stable framework that is highly amenable to chemical modifications at various positions. nih.gov

Electronic Effects of Substituents on Scaffold Reactivity

The electronic nature of the pyrazolo[1,5-a]pyrazine scaffold is significantly modulated by its substituents, which in turn governs its reactivity and potential as a pharmacophore.

The methyl group at the 4-position is an electron-donating group. mdpi.com It increases the electron density of the pyrazine (B50134) ring, which can influence the basicity of the nitrogen atoms and the susceptibility of the ring to electrophilic attack. thieme-connect.demdpi.com Conversely, the bromine atom at the 3-position acts as an electron-withdrawing group through induction, while also possessing the potential for resonance donation of its lone pairs. This halogen substituent makes the pyrazole (B372694) ring more electron-deficient. The presence of bromine at this position is a key synthetic handle, making the compound susceptible to nucleophilic substitution or cross-coupling reactions, which is invaluable for generating chemical libraries. researchgate.net

The interplay of these electronic effects is summarized in the table below:

SubstituentPositionElectronic EffectImpact on Scaffold
Bromo3Electron-withdrawing (inductive), weak electron-donating (resonance)Decreases electron density on the pyrazole ring, activates the position for nucleophilic substitution and cross-coupling reactions.
Methyl4Electron-donating (hyperconjugation)Increases electron density on the pyrazine ring, potentially increasing basicity and influencing electrophilic substitution.

Influence of Substituents on Interactions with Model Biological Targets

While direct interaction studies with this compound are limited, the influence of its substituents can be inferred from related scaffolds. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for instance, is known to interact with protein kinases. biorxiv.org The aromatic pyrazolo[1,5-a]pyrimidine core can form hinge interactions with the backbone nitrogen of amino acid residues in ATP binding sites. biorxiv.org

For this compound, the methyl group could engage in hydrophobic interactions within a protein's binding pocket. The bromine atom, with its ability to act as a halogen bond donor, can form specific, directional interactions with electron-rich atoms like oxygen or nitrogen in amino acid side chains. aip.org This capacity for halogen bonding can significantly enhance binding affinity and selectivity for a biological target.

Rational Design Principles for Targeted Scaffold Modification

The synthetic tractability of the pyrazolo[1,5-a]pyrazine scaffold makes it an excellent candidate for rational drug design and the development of compound libraries for screening.

Combinatorial Chemistry and Library Design

The pyrazolo[1,5-a]pyrazine motif is considered a "privileged scaffold" in medicinal chemistry due to its synthetic versatility, which allows for structural modifications at multiple positions. encyclopedia.pubmdpi.com The 3-bromo substituent is particularly advantageous for combinatorial library synthesis. It serves as a versatile anchor for introducing a wide array of chemical functionalities through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the systematic variation of substituents at this position to explore the structure-activity relationship and optimize for potency and selectivity against a specific biological target.

An example of a combinatorial approach is outlined below:

Reaction TypeReagentResulting Modification at Position 3
Suzuki CouplingAryl boronic acidIntroduction of various aryl or heteroaryl groups
Stille CouplingOrganostannaneFormation of a carbon-carbon bond with diverse organic groups
Buchwald-Hartwig AminationAmineIntroduction of primary or secondary amine functionalities
Sonogashira CouplingTerminal alkyneIntroduction of alkyne-containing moieties

Fragment-Based Research Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The pyrazolo[1,5-a]pyrazine core itself can be considered a valuable fragment. If this core shows even weak binding to a target, it can be elaborated upon to increase affinity.

In this context, this compound serves as an excellent starting point for fragment elaboration. The methyl group at position 4 could provide an initial hydrophobic interaction or act as a vector for growing the fragment into an adjacent pocket. The bromine at position 3 is an ideal point for chemical modification, allowing for the fragment to be "grown" or "linked" to other fragments that bind in nearby sites. This iterative process of fragment identification, elaboration, and optimization is a cornerstone of modern drug discovery.

The inquiry into the structure-activity relationship (SAR) and scaffold modification research for this particular compound in academic HTS applications also returned no specific results. While there is a body of research on the broader class of pyrazolo[1,5-a]pyrazines and related heterocyclic compounds, the available information does not focus on this compound itself.

Consequently, it is not possible to generate the requested article on "High-Throughput Screening Applications in Academic Settings" for the chemical compound “this compound” with the required detailed research findings and data tables, as no such information could be located in the public domain.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Pyrazolo[1,5-a]pyrazine (B3255129) Derivatives

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For the pyrazolo[1,5-a]pyrazine scaffold, these calculations elucidate the distribution of electrons and predict chemical behavior, guiding synthetic efforts and the development of new applications.

The electronic structure of a molecule dictates its physical and chemical properties. Studies on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] nih.govrsc.orgresearchgate.nettriazines, have utilized methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze their electronic properties. rsc.org

For instance, analysis of pyrazolo[1,5-a]pyrimidine-based fluorophores has shown that the electronic properties can be tuned by substituents. rsc.org Electron-donating groups (EDGs) placed at position 7 of the fused ring system were found to enhance absorption and emission intensities. rsc.org This effect is attributed to an intramolecular charge transfer (ICT) process, which is crucial for the molecule's photophysical behavior. rsc.orgnih.gov Conversely, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. rsc.org

In studies on pyrazolo[1,5-a] nih.govrsc.orgresearchgate.nettriazines, the introduction of phenyl substituents was shown to increase the potential for interaction with biological macromolecules through π-stacking mechanisms. researchgate.net Analysis of electronic transitions, such as the S0 → S1 (π→π*) transition, can correlate with the biological activity of these compounds. researchgate.net The electronic structure of the pyrazolo[1,5-a]pyrazine core is characterized by a fused, rigid, and planar N-heterocyclic system, which makes it a privileged scaffold for designing molecules with specific electronic and biological properties. nih.gov

Table 1: Key Findings from Electronic Structure Analyses of Related Scaffolds

ScaffoldMethodKey FindingsReference
Pyrazolo[1,5-a]pyrimidinesDFT/TD-DFTEDGs at position 7 enhance absorption/emission via ICT. rsc.orgnih.gov
Pyrazolo[1,5-a] nih.govrsc.orgresearchgate.nettriazinesQuantum-ChemicalPhenyl substituents increase potential for π-stacking interactions. researchgate.net
Pyrazolo[1,5-a]pyrimidinesX-ray Diffractometry & AM1Comparison of crystal structure with semi-empirical data reveals intra- and intermolecular interactions. researchgate.net

Theoretical calculations are instrumental in predicting the reactivity of different positions on the pyrazolo[1,5-a]pyrazine ring. The parent pyrazole (B372694) ring is known to be an electron-rich system. researchgate.net Generally, position 4 is susceptible to electrophilic substitution reactions like halogenation, while positions 3 and 5 are deactivated towards electrophiles and are more prone to nucleophilic attack due to the electronegative nitrogen atoms. researchgate.net

For the fused pyrazolo[1,5-a]pyrazine system, reactivity is more complex. Calculations have shown that the C-H bond at position 7 is the most acidic, making it a prime site for deprotonation and subsequent functionalization. researchgate.net This has been exploited in formylation reactions. researchgate.net The pyrimidine (B1678525) portion of the scaffold, specifically positions 5 and 7, are often electrophilic and can undergo nucleophilic aromatic substitution (NAS) reactions, which is a common strategy for introducing various structural motifs. nih.gov

The stability of intermediates plays a crucial role in determining the regioselectivity of these reactions. In electrophilic substitutions on related scaffolds like imidazo[1,2-a]pyrazine, the reaction proceeds via the most stable intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com The presence of existing substituents, such as the bromo and methyl groups in 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine, will further influence the electron density distribution and direct subsequent reactions. For example, the bromine at position 3 makes this site a potential handle for cross-coupling reactions.

Molecular Docking and Ligand-Scaffold Interactions (for research probes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the pyrazolo[1,5-a]pyrazine scaffold, docking studies are essential for designing research probes and potential therapeutic agents by simulating their interaction with biological targets like protein kinases. nih.govnih.gov

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established "privileged scaffold" in medicinal chemistry, known to be a bioisostere of adenine, which allows it to interact with ATP-binding sites in many enzymes. nih.govresearchgate.netmdpi.com Docking simulations of pyrazolo[1,5-a]pyrimidine derivatives have revealed key ligand-scaffold interactions within the active sites of various kinases, including CDK2, TRKA, CK2, and CDK9. nih.govekb.eg These interactions typically involve:

Hydrogen Bonding: Interactions between the nitrogen atoms in the heterocyclic core and amino acid residues in the protein's active site. mdpi.com

Hydrophobic Interactions: Engagement of substituted aryl groups on the scaffold with hydrophobic pockets within the enzyme. nih.govmdpi.com

Halogen Bonding: Strategic placement of halogens can enhance binding affinity and specificity. nih.gov

For example, docking studies of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors showed that they adopt binding modes similar to known inhibitors, validating their potential. nih.gov Similarly, pyrazine-based compounds have been docked into the active site of bacterial DNA gyrase to explore their potential as antibacterial agents. mdpi.com These computational insights are crucial for structure-activity relationship (SAR) studies, guiding the optimization of substituents on the scaffold to improve potency and selectivity. mdpi.com

Prediction of Molecular Properties for Research Design (e.g., topological polar surface area, rotatable bonds)

In the early stages of research and drug design, in silico prediction of molecular properties is critical for prioritizing compounds with favorable characteristics. Properties related to absorption, distribution, metabolism, and excretion (ADME) can be calculated to assess the "drug-likeness" of a molecule like this compound. ekb.egmdpi.com

Key predicted properties include:

Topological Polar Surface Area (TPSA): This is a descriptor related to a molecule's ability to permeate cell membranes. A TPSA of less than 140 Ų is generally considered a good indicator for oral bioavailability. researchgate.net For the parent pyrazolo[1,5-a]pyrazine scaffold, the computed TPSA is 30.2 Ų. nih.gov

Rotatable Bonds: A low number of rotatable bonds (typically ≤ 10) is associated with better oral bioavailability.

Lipinski's Rule of Five: This rule assesses whether a compound has properties that would make it a likely orally active drug in humans. It considers molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Studies on new pyrazolo[1,5-a]pyrimidine derivatives have used tools like the SwissADME database to assess their physicochemical and pharmacokinetic properties. ekb.eg Many synthesized compounds were found to obey the Veber rule (TPSA ≤ 140 Ų and number of rotatable bonds ≤ 10), indicating a higher probability of good oral bioavailability. ekb.eg These predictive models allow researchers to virtually screen large libraries of compounds and focus synthetic efforts on candidates with the most promising molecular profiles.

Table 2: Predicted Molecular Properties of the Parent Pyrazolo[1,5-a]pyrazine Scaffold

PropertyPredicted ValueSignificance for Research DesignReference
Molecular FormulaC₆H₅N₃Basic structural information nih.gov
Molecular Weight119.12 g/mol Conforms to Lipinski's Rule (< 500) nih.gov
Topological Polar Surface Area (TPSA)30.2 ŲSuggests good potential for membrane permeability nih.govresearchgate.net
XLogP30.8Indicates optimal lipophilicity for drug-likeness nih.gov
Hydrogen Bond Donors0Conforms to Lipinski's Rule (≤ 5) nih.gov
Hydrogen Bond Acceptors3Conforms to Lipinski's Rule (≤ 10) nih.gov
Rotatable Bond Count0Suggests good oral bioavailability nih.gov

Mechanistic Modeling of Complex Reactions

Understanding the step-by-step process of a chemical reaction is crucial for optimizing conditions and predicting outcomes. Mechanistic modeling of reactions involving the pyrazolo[1,5-a]pyrazine scaffold provides insights into how these complex heterocyclic systems are formed and transformed.

The most common synthesis of the pyrazolo[1,5-a]pyrimidine core, a closely related structure, involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov The mechanism involves an initial nucleophilic attack by the amino group on an electrophilic carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic ring system. nih.gov

More complex transformations have also been investigated. For instance, the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1203761) with n-butyllithium (BunLi) revealed the presence of several competing reaction centers, leading to unexpected products. researchgate.net Such studies highlight the intricate reactivity of the scaffold. Mechanistic investigations of other functionalization reactions, such as formylation at position 7, suggest a process that begins with deprotonation by a carbene to form a tight ion pair, which then combines to yield the final product. researchgate.net These detailed mechanistic models, often supported by computational studies, are essential for developing novel synthetic routes and expanding the chemical diversity of pyrazolo[1,5-a]pyrazine derivatives. researchgate.netnih.gov

Research Applications of the 3 Bromo 4 Methylpyrazolo 1,5 a Pyrazine Scaffold

Role as a Chemical Building Block in Advanced Organic Synthesis

The 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine scaffold is a key intermediate in the construction of more complex molecular architectures. The bromine atom is particularly useful for creating carbon-carbon and carbon-heteroatom bonds. Synthetic strategies often involve the cyclization of aminopyrazole precursors. nih.gov For instance, palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed at the bromo-position to introduce aryl, heteroaryl, or amino substituents, thereby generating diverse libraries of compounds for biological screening. nih.govnih.gov This versatility allows chemists to systematically modify the scaffold to optimize pharmacological properties. nih.gov

Development of Chemical Biology Probes and Tools

While specific examples utilizing this compound as a chemical probe are not extensively documented, the broader pyrazolo[1,5-a]pyrimidine (B1248293) class, a closely related scaffold, has been explored for such purposes. The structural features of these scaffolds, including their fluorescence potential and ability to be functionalized, make them suitable for designing probes to investigate biological processes. The development of kinase inhibitors based on this scaffold, for example, can lead to the creation of activity-based probes or fluorescent ligands to study enzyme function and localization within cells.

Research into Modulators of Biological Targets and Pathways

The pyrazolo[1,5-a]pyrazine (B3255129) scaffold and its analogues are prominent in the discovery of potent modulators of various enzymes and receptors, particularly in the context of cancer and neurological disorders.

The pyrazolo[1,5-a]pyrimidine scaffold, an isomer of pyrazolo[1,5-a]pyrazine, has been extensively investigated as a source of protein kinase inhibitors. nih.gov These compounds often act as ATP-competitive inhibitors due to their structural similarity to the purine (B94841) core of ATP. nih.gov

CK2: Derivatives of the related pyrazolo[1,5-a] Current time information in St Louis, MO, US.nih.govnih.govtriazine scaffold have been designed as potent inhibitors of Casein Kinase 2 (CK2), an enzyme implicated in cancer cell proliferation and survival. nih.gov Structure-based design has led to inhibitors with picomolar potency. nih.gov

EGFR: Pyrazolo[3,4-d]pyrimidine derivatives have shown good inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. nih.govnih.gov The inhibitory activity of these compounds often correlates with their cytotoxic effects on cancer cell lines. nih.gov

B-Raf: Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase, a critical component of the Raf-MEK-ERK signaling pathway that is frequently mutated in melanoma. nih.gov

PDE4: Through rescaffolding of known inhibitors, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Optimization of substituents at various positions on the scaffold led to compounds with high in vitro activity (IC50 = 0.7 nM). nih.gov

Trk: The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several Tropomyosin receptor kinase (Trk) inhibitors. mdpi.com These kinases are targets for cancers with NTRK gene fusions. mdpi.comresearchgate.net Derivatives have been designed to overcome clinical resistance to first-generation inhibitors, showing potent activity against mutations in the Trk kinase domain. nih.gov

Kinase TargetScaffoldKey FindingsReference
CK2Pyrazolo[1,5-a] Current time information in St Louis, MO, US.nih.govnih.govtriazineStructure-based design yielded inhibitors with picomolar (pM) potency. nih.gov
EGFRPyrazolo[3,4-d]pyrimidineShowed good inhibitory activity (IC50 = 8.27 - 19.03 µM) consistent with cytotoxicity. nih.gov
B-RafPyrazolo[1,5-a]pyrimidineIdentified as a novel scaffold for B-Raf kinase inhibitors. nih.gov
PDE4Pyrazolo[1,5-a]pyrimidineOptimized compounds achieved high in vitro activity with an IC50 of 0.7 nM. nih.gov
TrkPyrazolo[1,5-a]pyrimidineDerivatives overcome clinical resistance, with potent IC50 values against mutant Trk kinases. nih.gov

Research has also extended into the activity of pyrazolo[1,5-a]pyrazine derivatives on neurotransmitter systems. For instance, certain derivatives have been investigated as positive allosteric modulators of AMPA receptors (AMPARs). These receptors are crucial for synaptic plasticity and cognitive function, making them attractive targets for treating neurological and psychiatric disorders.

Many kinase inhibitors derived from pyrazolo[1,5-a]pyrazine and related scaffolds exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis).

Cell Cycle Arrest: Pyrazolo[1,5-a]pyrimidine derivatives have been shown to cause cell cycle arrest in various cancer cell lines. nih.gov For example, some compounds induce an accumulation of cells in the G2/M phase or the sub-G1 phase, indicative of apoptosis. nih.gov

Apoptosis Induction: Treatment of cancer cells with pyrazolo-based compounds can lead to apoptosis, as demonstrated by methods like flow cytometry and dual acridine (B1665455) orange/ethidium bromide (AO/EB) fluorescent staining. nih.govmdpi.com The mechanism often involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of effector caspases like caspase-3. nih.gov Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govCurrent time information in St Louis, MO, US.triazine sulfonamides showed they induce apoptosis and cell cycle arrest in the G0/G1 phase in certain cancer cell lines. mdpi.com

Biological EffectScaffold FamilyMechanism/ObservationReference
Cell Cycle ArrestPyrazolo[1,5-a]pyrimidineInduces accumulation of cells in G2/M or sub-G1 phases. nih.govnih.gov
Apoptosis InductionPyrazolo[3,4-d]pyridazineIncreases expression of Bax and caspase-3; disrupts Bcl-2/Bax balance. nih.gov
Apoptosis InductionPyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govCurrent time information in St Louis, MO, US.triazineConfirmed by AO/EB staining and analysis of mitochondrial membrane potential. mdpi.com

Exploration in Material Science Research (e.g., Photophysical Properties)

The rigid, planar structure and electron-rich nature of the pyrazolo[1,5-a]pyrazine core make it a candidate for applications in materials science. Fused aromatic heterocyclic systems are known to exhibit interesting photophysical properties, such as fluorescence, which can be tuned by chemical modification. These properties are essential for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic materials. While specific research on the photophysical properties of this compound is not widely published, the general class of nitrogen-containing heterocycles is an active area of investigation in materials chemistry.

Precursor for Fused Heterocyclic Systems (e.g., pyrazolo[3,4-d]pyridazines)

One of the significant research applications of the this compound scaffold is its role as a precursor in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyridazines. This transformation is of considerable interest as pyrazolo[3,4-d]pyridazine derivatives are known to exhibit a range of biological activities, making them attractive targets in drug discovery.

The conversion of a pyrazolo[1,5-a]pyrimidine to a pyrazolo[3,4-d]pyridazine system can be achieved through a reaction with aromatic diazonium chlorides. ekb.eg This type of reaction typically involves the coupling of the diazonium salt to the pyrazolo[1,5-a]pyrimidine ring, followed by an intramolecular cyclization to form the fused pyridazine (B1198779) ring.

While specific studies on this compound are limited, the general reactivity of the pyrazolo[1,5-a]pyrimidine core suggests a plausible reaction pathway. The electron-rich nature of the pyrazolo[1,5-a]pyrimidine ring system makes it susceptible to electrophilic attack by the diazonium ion. The precise position of the coupling would be influenced by the electronic effects of the bromo and methyl substituents.

Detailed Research Findings:

The reaction of a substituted pyrazolo[1,5-a]pyrimidine with an aromatic diazonium chloride is a known method for the synthesis of pyrazolo[3,4-d]pyridazines. ekb.eg The process can be generalized as a coupling reaction followed by cyclization. In the case of this compound, the reaction would proceed as follows:

Electrophilic Attack: The aromatic diazonium salt (Ar-N₂⁺) acts as an electrophile and attacks the electron-rich pyrazolo[1,5-a]pyrimidine ring. The regioselectivity of this attack is directed by the existing substituents.

Intermediate Formation: An intermediate azo-coupled product is formed.

Intramolecular Cyclization: Subsequent intramolecular cyclization leads to the formation of the fused pyridazine ring, resulting in the pyrazolo[3,4-d]pyridazine scaffold.

The resulting pyrazolo[3,4-d]pyridazine would retain the methyl group, and the position of the bromo substituent would depend on the initial coupling site and any potential rearrangements, though it is often retained on the pyrazole (B372694) ring. The aromatic substituent from the diazonium salt would be incorporated into the newly formed pyridazine ring.

Below is a data table summarizing the key aspects of this synthetic application:

FeatureDescription
Starting Material This compound
Reagent Aromatic Diazonium Chloride (e.g., benzenediazonium (B1195382) chloride)
Product Class Pyrazolo[3,4-d]pyridazines
Reaction Type Electrophilic Azo Coupling followed by Intramolecular Cyclization
Significance Provides a synthetic route to biologically relevant fused heterocyclic systems.

Further research would be necessary to fully elucidate the specific reaction conditions, yields, and the exact structure of the resulting pyrazolo[3,4-d]pyridazine derivatives formed from this compound. However, the established reactivity of the parent scaffold provides a strong foundation for its utility as a precursor in this context. ekb.eg

Challenges, Limitations, and Future Directions in Academic Research

Current Challenges in Synthesis and Derivatization

The construction and subsequent modification of the pyrazolo[1,5-a]pyrazine (B3255129) core, particularly with specific substitution patterns like the 3-bromo-4-methyl configuration, present notable synthetic challenges.

A primary challenge in the synthesis and derivatization of pyrazolo[1,5-a]pyrazines is controlling the regioselectivity of chemical reactions. The fused heterocyclic system possesses multiple, non-equivalent reaction sites, and directing substituents to a specific position is often non-trivial.

The electronic nature of the scaffold plays a crucial role. In the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system, the pyrazole (B372694) ring is considered π-rich and thus more susceptible to electrophilic attack, while the pyrimidine (B1678525) ring is π-deficient, favoring nucleophilic attack. mdpi.com This inherent electronic dichotomy often dictates the preferred sites of functionalization. For instance, electrophilic halogenation or nitration tends to occur on the pyrazole moiety. mdpi.com

Achieving specific substitution patterns, such as that in 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine, requires careful selection of precursors and reaction conditions. For example, constructing the pyrazine (B50134) ring via condensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound is a common strategy, but the final regiochemistry depends on the nature and position of substituents on both starting materials. nih.gov

Post-synthesis functionalization also faces regioselectivity challenges. While the bromine atom at the C3 position serves as a versatile handle for cross-coupling reactions, direct C-H functionalization of an unsubstituted pyrazolo[1,5-a]pyrazine core can lead to mixtures of products. Recent studies on the parent scaffold have shown that the C7 position is the most acidic C-H group, allowing for selective deprotonation and subsequent formylation. researchgate.net However, controlling functionalization at other positions, such as C2 or C6, in the presence of existing substituents remains a significant hurdle that requires further investigation.

Table 1: Regioselectivity in the Functionalization of Pyrazolo[1,5-a] Fused Systems

Ring SystemRing MoietyElectronic CharacterPreferred Reaction TypeExample Position(s)
Pyrazolo[1,5-a]pyrimidinePyrazoleπ-excedent (rich)Electrophilic SubstitutionC3
Pyrimidineπ-deficientNucleophilic SubstitutionC7, C5
Pyrazolo[1,5-a]pyrazinePyrazoleπ-excedent (rich)Electrophilic SubstitutionC3
Pyrazolo[1,5-a]pyrazinePyrazineπ-deficientC-H Functionalization (at most acidic site)C7

To address these issues, modern synthetic techniques have been employed. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for the synthesis of related pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net Similarly, the use of environmentally benign media like deep eutectic solvents (DES) has provided high-yield, scalable, and simple work-up procedures for related heterocyclic systems. ias.ac.in

The stability of reaction intermediates is another critical factor. In traditional syntheses of analogous pyrazolo[1,5-a]pyridines, N-amino-pyridinium salts are used as intermediates in 1,3-dipolar cycloadditions. sci-hub.se The stability and reactivity of such intermediates can heavily influence the outcome and yield of the reaction. While specific data on the intermediates for pyrazolo[1,5-a]pyrazine synthesis is limited, it is a general challenge in heterocyclic chemistry to manage reactive or unstable intermediates to prevent decomposition and the formation of unwanted byproducts.

Advancements in Synthetic Methodology

To address the challenges of synthesis and expand the utility of the pyrazolo[1,5-a]pyrazine core, researchers are continuously developing more advanced and efficient synthetic methods.

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds. For a molecule like this compound, the bromine atom at the C3 position is an ideal handle for post-synthesis modification via cross-coupling reactions.

Palladium-catalyzed reactions : Techniques like Suzuki, Sonogashira, and Buchwald-Hartwig couplings are widely used to form new carbon-carbon and carbon-heteroatom bonds at halogenated positions of the related pyrazolo[1,5-a]pyrimidine core. nih.govnih.govencyclopedia.pub These reactions allow for the introduction of a vast array of aryl, alkyl, alkynyl, and amino groups, which is crucial for building libraries of compounds for biological screening.

Rhodium-catalyzed reactions : Rhodium catalysts have been employed for C-H activation and in three-component reactions to build the pyrazolo[1,5-a]pyrimidine scaffold efficiently from simpler precursors. mdpi.comnih.gov

Copper and Iodine catalysis : Other catalytic systems, such as those based on copper or even metal-free iodine catalysis, have been developed for specific transformations, including C-C bond formation and multicomponent reactions to access these heterocyclic systems. encyclopedia.pubresearchgate.net

These catalytic methods offer milder reaction conditions, greater functional group tolerance, and access to chemical space that is difficult to reach through traditional methods. mdpi.com

The introduction of chirality is of paramount importance in medicinal chemistry, as stereoisomers of a drug can have vastly different biological activities. The development of asymmetric syntheses for pyrazolo[1,5-a]pyrazine derivatives is a nascent but critical area of research. Currently, there is a scarcity of literature on methods for the direct asymmetric synthesis of a chiral pyrazolo[1,5-a]pyrazine core.

However, research on related scaffolds provides a potential roadmap. For example, a copper-catalyzed Sonogashira coupling has been used to functionalize a terminal alkyne attached to a pyrazolo[1,5-a]pyrimidine core, generating a new chiral center in the substituent with high enantiomeric excess. encyclopedia.pub This demonstrates that asymmetric transformations can be performed on derivatives without affecting the core structure.

Future research will likely focus on two main strategies:

Asymmetric Catalysis : Developing chiral transition-metal catalysts that can control the stereochemistry during the construction or functionalization of the pyrazolo[1,5-a]pyrazine ring.

Use of Chiral Auxiliaries : Employing chiral starting materials or reagents that can direct the stereochemical outcome of a reaction and can be removed in a subsequent step.

Success in this area would represent a significant advancement, enabling the synthesis and biological evaluation of single-enantiomer pyrazolo[1,5-a]pyrazine derivatives.

Expanding the Chemical Space of Pyrazolo[1,5-a]pyrazine Derivatives

Expanding the range of accessible pyrazolo[1,5-a]pyrazine derivatives—a concept known as expanding chemical space—is essential for discovering new compounds with novel properties, particularly in drug discovery. ontosight.ainih.gov this compound serves as a key building block in this endeavor.

The development of robust and versatile synthetic methodologies is the primary driver for expanding this chemical space. Multicomponent reactions, which allow for the combination of three or more starting materials in a single step to create complex molecules, are a highly efficient strategy for generating structural diversity. mdpi.comnih.gov

Furthermore, the functionalization of the core at various positions through the catalytic methods described previously allows for the systematic modification of the molecule's properties. By installing different functional groups, chemists can fine-tune electronic properties, solubility, and steric profile to optimize interaction with biological targets. The ability to create large libraries of diverse yet related compounds is fundamental to modern structure-activity relationship (SAR) studies. nih.gov The creation of more complex, fused polycyclic systems by annulating additional rings onto the pyrazolo[1,5-a]pyrazine scaffold is another promising avenue for creating novel molecular architectures. mdpi.com

Underexplored Derivatization Positions and Reaction Types

The synthetic utility of this compound is largely centered on the reactivity of the C3-bromo substituent. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino groups. mdpi.comnih.gov This strategy has been effectively used in related heterocyclic systems to build libraries of compounds for biological screening. nih.gov

However, a significant limitation in the current research landscape is the intensive focus on the C3 position, leaving other sites on the pyrazolo[1,5-a]pyrazine core relatively unexplored. The functionalization of the pyrazole and pyrazine ring carbons, as well as the C4-methyl group, remains a considerable challenge and a promising area for future investigation. Modern synthetic methods like C-H activation could provide novel pathways to derivatize otherwise inert positions, dramatically expanding the accessible chemical space. Furthermore, exploring a broader range of reaction types beyond cross-coupling, such as multicomponent reactions or photocatalysis, could lead to the discovery of new molecular architectures with unique properties. mdpi.com

PositionCommon Reaction TypesPotential Underexplored Approaches
C3 Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings (utilizing the bromo substituent).Sonogashira coupling, Stille coupling, Photoredox catalysis.
C4-Methyl Limited reports; potential for radical-mediated functionalization.Late-stage functionalization via C-H activation, condensation reactions.
C6 Electrophilic substitution (in activated systems).Direct C-H arylation, borylation, or amination.
C2 Limited reports; often established during initial ring synthesis.Metal-catalyzed C-H functionalization, regioselective lithiation-trapping.

Synthesis of Chiral Analogues

The vast majority of research on pyrazolo[1,5-a]pyrazine derivatives focuses on achiral molecules. The synthesis of chiral analogues of this compound is a significant and largely unaddressed challenge. The introduction of chirality is crucial for advancing these compounds in fields like medicinal chemistry, where enantiomers can have drastically different biological activities and off-target effects.

Future research should be directed toward developing methodologies for asymmetric synthesis. This could involve several strategies:

Chiral Building Blocks: Incorporating stereocenters during the initial synthesis of the heterocyclic core.

Asymmetric Catalysis: Using chiral catalysts to control the stereochemistry of reactions that functionalize the core or substituents.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide a stereoselective transformation.

Resolution: Separating racemic mixtures using techniques like chiral chromatography.

Developing synthetic routes to enantiomerically pure analogues would enable detailed investigations into their stereoselective interactions with biological targets, such as enzymes and receptors, which is a critical step in rational drug design.

Integration of Interdisciplinary Research Approaches

Advancing the study of this compound beyond incremental derivatization requires the integration of computational science and automation to accelerate the discovery cycle.

Synergistic Application of Computational and Experimental Methods

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for modern chemical research. rsc.orgbohrium.com In the context of the pyrazolo[1,5-a]pyrazine scaffold, this approach can guide the rational design of new derivatives with tailored properties. For instance, Density Functional Theory (DFT) calculations can predict the electronic properties, stability, and reactivity of proposed analogues, helping to prioritize synthetic targets. nih.gov This is particularly valuable for designing molecules with specific photophysical characteristics, such as fluorophores for bioimaging. rsc.orgnih.gov

In drug discovery, molecular docking and dynamics simulations can predict how derivatives might bind to a protein target, providing insights into structure-activity relationships (SAR). nih.gov This computational screening can efficiently filter large virtual libraries of potential compounds, focusing experimental efforts on the most promising candidates. nih.gov Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can further refine candidate selection by predicting the pharmacokinetic properties of novel derivatives at an early stage. nih.gov

MethodologyApplication / Purpose
Density Functional Theory (DFT) Predict electronic structure, reactivity, and photophysical properties (absorption/emission spectra). nih.gov
Molecular Docking Predict binding modes and affinities of molecules to biological targets (e.g., enzymes, receptors). nih.gov
Molecular Dynamics (MD) Simulate the dynamic behavior of a molecule-protein complex to assess binding stability.
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate chemical structure with biological activity to predict the potency of new compounds.
In Silico ADMET Prediction Forecast pharmacokinetic and toxicity profiles of new chemical entities. nih.gov

Automation and High-Throughput Experimentation in Discovery

A major bottleneck in chemical research is the time and resources required for synthesis and screening. Automation and high-throughput experimentation (HTE) offer a transformative solution. By leveraging robotic platforms and miniaturization, it is possible to synthesize and screen large libraries of compounds rapidly and efficiently. rsc.org

Starting from this compound, an automated platform could perform an array of cross-coupling reactions in parallel using a diverse set of building blocks in a multi-well plate format. rsc.org The resulting library of novel derivatives could then be directly subjected to high-throughput screening for biological activity (e.g., enzyme inhibition, cellular assays) or material properties. This approach not only accelerates the pace of discovery but also minimizes waste and reduces costs, aligning with the principles of green chemistry. rsc.org The design and screening of a library of 102 derivatives in a recent study on a related scaffold highlights the utility of such scaled-up approaches in modern research. nih.gov

Addressing Research-Specific Limitations (e.g., off-target research effects)

Future research must incorporate rigorous selectivity profiling as a standard part of the discovery process. This involves screening promising compounds against a broad panel of related enzymes or receptors to identify any unintended interactions. For instance, a compound designed as a specific kinase inhibitor should be tested against a wide array of other kinases to ensure its specificity.

When off-target effects are identified, research should focus on understanding the structural basis for this promiscuity. Computational modeling can help identify structural features responsible for off-target binding. This knowledge can then guide further synthetic modifications aimed at improving the selectivity profile. Studies on related pyrazolo[1,5-a]pyrimidine inhibitors have shown that the addition of specific functional groups can significantly reduce off-target effects and enhance selectivity. mdpi.com Furthermore, determining the mode of action, such as whether inhibition is competitive or non-competitive, can provide crucial insights into a compound's interaction with its target and potential allosteric or off-target sites. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine?

  • Methodological Answer : The compound can be synthesized via halogenation of pyrazolo[1,5-a]pyrazine precursors. For example, bromination at position 3 is achieved using N-bromosuccinimide (NBS) in acetonitrile under reflux (yield: 83%) . Alternatively, nucleophilic substitution with sodium methoxide on 4-chloropyrazolo[1,5-a]pyrazine derivatives provides a pathway for introducing methoxy groups, which can be further functionalized . Starting materials like methyl carboxylate derivatives (e.g., compound 2c) are halogenated or nitrated to introduce bromo or nitro groups .

Q. How to confirm the structure of this compound using spectroscopic methods?

  • Methodological Answer : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy for structural validation. For instance, 1H^1H-NMR of brominated derivatives shows distinct signals for aromatic protons (e.g., δ = 8.91 ppm for H-7 and 7.81 ppm for H-6 in DMSO-d6) . IR spectroscopy identifies functional groups, such as C=O stretches (~1725 cm1^{-1}) in carboxylate derivatives . Mass spectrometry (MS) confirms molecular weight, with characteristic peaks like m/z = 359 [M+H]+^+ for polyhalogenated analogs .

Q. What starting materials are required for synthesizing halogenated pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Key precursors include 4-chloropyrazolo[1,5-a]pyrazine (2a) and methyl pyrazolo[1,5-a]pyrazine-4-carboxylate (2c). Halogenation with NBS or iodination with N-iodosuccinimide (NIS) introduces bromine/iodine at position 3 . For nitration, concentrated HNO3_3 in H2_2SO4_4 is used to generate nitro derivatives (e.g., compound 2g) . Commercial sources (e.g., Enamine Ltd.) provide intermediates like 3-substituted methyl carboxylates for further functionalization .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reaction kinetics in pyrazolo[1,5-a]pyrazine functionalization?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CN, -COOMe) accelerate carbene insertion reactions by polarizing the C–H bond. For example, 4-cyano derivatives react at room temperature (50% yield), while methoxy groups require heating (70°C, 58% yield) . Monitor reaction progress via TLC or HPLC to correlate substituent electronic effects with rate constants. Computational modeling (e.g., DFT) can further elucidate transition-state stabilization .

Q. What strategies address regioselectivity challenges during C–H functionalization at position 7 of pyrazolo[1,5-a]pyrazines?

  • Methodological Answer : Position 7 is sterically accessible but understudied. Use directing groups (e.g., -COOMe) to bias reactivity. For example, silylformamidine-mediated carbene insertion at position 7 proceeds efficiently (90% yield) when electron-withdrawing substituents are present at position 4 . Alternative approaches include transition-metal catalysis (e.g., Pd or Ru) to enforce regioselectivity, though this remains unexplored in the literature .

Q. How to optimize reaction conditions for introducing bromine at position 3 of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Optimize solvent, temperature, and stoichiometry. For bromination, use NBS (1.2–1.5 eq) in anhydrous acetonitrile at reflux (3–4 h) . Post-reaction, precipitate the product by adding water and purify via recrystallization (hexane or pentane) . For sensitive substrates, lower temperatures (0–25°C) and shorter reaction times minimize side reactions .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Screen for kinase inhibition using enzymatic assays (e.g., ADP-Glo™) or cellular viability tests (e.g., MTT assay on HEPG2 liver carcinoma cells) . For receptor antagonism (e.g., adenosine A2a), employ radioligand binding assays . Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing bromine with -CF3_3) and measuring IC50_{50} values .

Q. How to resolve contradictions in reaction yields reported for similar pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions. For example, carbene insertion yields drop from 90% to 50% when switching from electron-deficient (e.g., -COOMe) to electron-rich (e.g., -OMe) substrates . Replicate experiments under standardized conditions (solvent purity, inert atmosphere) and characterize byproducts via LC-MS. Cross-validate results with computational models (e.g., transition-state energy calculations) .

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